molecular formula C9H14O2 B14009842 2,2-Dimethyl-3-(propan-2-ylidene)cyclopropane-1-carboxylic acid CAS No. 1126-29-0

2,2-Dimethyl-3-(propan-2-ylidene)cyclopropane-1-carboxylic acid

Cat. No.: B14009842
CAS No.: 1126-29-0
M. Wt: 154.21 g/mol
InChI Key: WLRIGHMLOSYTOU-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)-, also known as Chrysanthemic acid, is an organic compound with the molecular formula C10H16O2. It is a cyclopropane derivative and is notable for its role as a precursor in the synthesis of pyrethroid insecticides. This compound is characterized by its cyclopropane ring, which is substituted with a carboxylic acid group and a 2,2-dimethyl-3-(1-methylethylidene) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- can be synthesized through various methods. One common synthetic route involves the reaction of 2,2-dimethyl-3-(1-methylethylidene)cyclopropanecarboxylic acid with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- often involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The industrial production methods may include continuous flow reactors and advanced purification techniques to obtain high-quality Chrysanthemic acid .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- involves its interaction with specific molecular targets and pathways. In the case of pyrethroid insecticides, the compound acts on the nervous system of insects, disrupting their normal function and leading to paralysis and death. The molecular targets include voltage-gated sodium channels, which are essential for nerve signal transmission .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-: Another cyclopropane derivative with similar structural features.

    Chrysanthemic acid: A closely related compound with similar chemical properties and applications.

Uniqueness

Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of pyrethroid insecticides and other applications .

Properties

CAS No.

1126-29-0

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2,2-dimethyl-3-propan-2-ylidenecyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H14O2/c1-5(2)6-7(8(10)11)9(6,3)4/h7H,1-4H3,(H,10,11)

InChI Key

WLRIGHMLOSYTOU-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(C1(C)C)C(=O)O)C

Origin of Product

United States

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